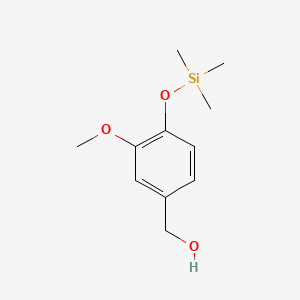
Sodium alkylarylpolyether sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium alkylarylpolyether sulfonate is a highly concentrated anionic surfactant known for its excellent emulsifying and dispersing abilities. It is widely used in various applications, including cleaners, personal care products, and oilfield biochemistry . This compound is particularly valued for its heat stability and compatibility with other surfactants, making it a preferred choice in many industrial formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium alkylarylpolyether sulfonate typically involves the sulfonation of alkylarylpolyether compounds. The process begins with the alkylation of benzene using long-chain monoalkenes, followed by sulfonation with sulfur trioxide to introduce the sulfonate group . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where the alkylarylpolyether compounds are continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the final product . This method ensures high efficiency and scalability, making it suitable for mass production.
Chemical Reactions Analysis
Types of Reactions: Sodium alkylarylpolyether sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to sulfinate or thiol derivatives.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or amine reagents are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Sodium alkylarylpolyether sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and dispersant in various chemical formulations.
Biology: Employed in biochemical assays and as a surfactant in cell culture media.
Medicine: Utilized in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of sodium alkylarylpolyether sulfonate involves its ability to reduce surface tension and enhance the mixing of hydrophobic and hydrophilic substances. The sulfonate group interacts with water molecules, while the alkylarylpolyether chain interacts with hydrophobic substances, facilitating their dispersion in aqueous solutions . This dual interaction makes it an effective surfactant in various applications.
Comparison with Similar Compounds
Alkylbenzene sulfonates: These compounds also have a sulfonate group but differ in their alkyl chain structure.
Linear alkylbenzene sulfonates: These are more biodegradable compared to branched alkylbenzene sulfonates and are preferred in environmentally sensitive applications.
Uniqueness: Sodium alkylarylpolyether sulfonate stands out due to its polyether chain, which provides enhanced emulsifying and dispersing properties compared to other sulfonates. Its compatibility with various surfactants and stability under different conditions make it a versatile choice in many formulations .
Properties
Molecular Formula |
C34H50O7 |
|---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
20-(3,7-dihydroxy-4-methyldec-8-en-2-yl)-6,14-dihydroxy-5,8,12,20-tetramethyl-1-oxacycloicosa-4,7,9,11,15,17-hexaene-2,13-dione |
InChI |
InChI=1S/C34H50O7/c1-8-13-28(35)19-17-26(5)32(39)27(6)34(7)21-11-9-10-16-29(36)33(40)25(4)15-12-14-23(2)22-30(37)24(3)18-20-31(38)41-34/h8-16,18,22,26-30,32,35-37,39H,17,19-21H2,1-7H3 |
InChI Key |
OPRCIIKRRQYBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CCC(C)C(C(C)C1(CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O1)C)O)C)C)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide](/img/structure/B13382632.png)

![3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13382644.png)



![6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13382678.png)
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13382679.png)

![1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid](/img/structure/B13382688.png)

![N'-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B13382710.png)
![2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B13382719.png)

